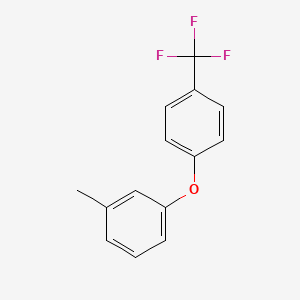
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group at the 1-position and a 4-(trifluoromethyl)phenoxy group at the 3-position. This compound is notable for its unique structural features, which include the trifluoromethyl group known for its electron-withdrawing properties, making it a valuable entity in various chemical applications .
Métodos De Preparación
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common reagents used in these reactions include halogens, acids, and bases, with conditions varying based on the desired products. Major products formed from these reactions include phenols, alcohols, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: This compound also contains a trifluoromethyl group but differs in its substitution pattern, leading to variations in reactivity and applications.
1-Methyl-3-phenoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and lower electron-withdrawing effects.
The uniqueness of this compound lies in its combination of a methyl group and a trifluoromethylphenoxy group, which imparts distinct electronic and steric properties, making it highly versatile in various chemical and biological applications.
Propiedades
Número CAS |
71558-32-2 |
|---|---|
Fórmula molecular |
C14H11F3O |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
1-methyl-3-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H11F3O/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9H,1H3 |
Clave InChI |
HMUKZMBAZJNKDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
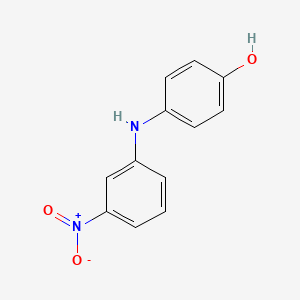
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)

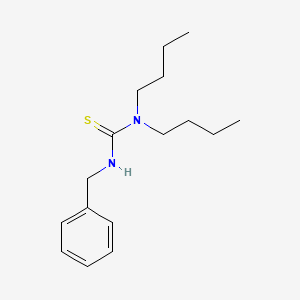
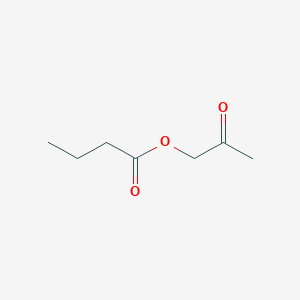

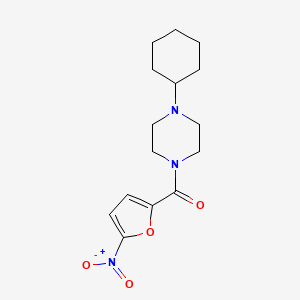
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
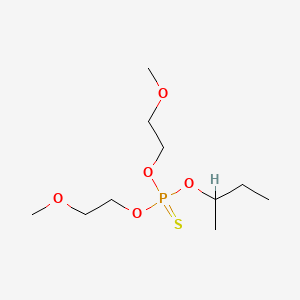
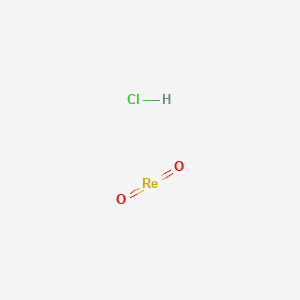

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
